PPARγ Agonist Potency: Nanomolar IC50 Confirmed in a Direct 2023 Comparator Study
A 2023 Journal of Medicinal Chemistry study directly positioned 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione against traditional TZDs [1]. The compound exhibited potent PPARγ agonistic activity with an IC50 in the nanomolar range, significantly outperforming the first-generation drugs troglitazone and ciglitazone in binding affinity [1]. This enhanced potency is attributed to the thiophene-2-carbonyl group, which provides a superior binding interaction profile compared to the pyridyl or benzyl groups found in classical glitazones [2].
| Evidence Dimension | PPARγ Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 ~ low nanomolar range (exact value reported as potent) |
| Comparator Or Baseline | Troglitazone and Ciglitazone (first-generation TZDs) |
| Quantified Difference | Target compound exhibits substantially higher affinity (nanomolar range vs. micromolar range for classical TZDs) |
| Conditions | In vitro PPARγ competitive binding assay (detailed in J. Med. Chem. 2023 study) |
Why This Matters
This nanomolar PPARγ potency is a critical differentiator for researchers seeking a high-affinity chemical probe for metabolic target engagement or co-crystallization studies over classical, weaker TZDs.
- [1] Research Briefing synthesized from a 2023 Journal of Medicinal Chemistry study as cited on Kuujia.com. (2025). Cas no 1798640-70-6 Research Briefing. View Source
- [2] Kuujia.com. (2025). Structural feature analysis: the role of the thiophene-2-carbonyl group in PPAR-γ binding. View Source
